molecular formula C17H22N2OS B2771523 N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide CAS No. 851412-05-0

N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2771523
CAS No.: 851412-05-0
M. Wt: 302.44
InChI Key: CVECZZNGKUMJKT-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is a synthetic organic compound that features an indole moiety, a cyclopentyl group, and a thioacetamide linkage. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide typically involves the reaction of 1-ethyl-1H-indole-3-thiol with cyclopentyl chloroacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the indole ring or the thioacetamide linkage.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced indole derivatives and modified thioacetamide linkages.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to cell signaling, apoptosis, and metabolism. The thioacetamide linkage may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(indol-2-yl)acetamides: These compounds share the indole and acetamide moieties but differ in the substituents on the indole ring.

    N-(indol-3-yl)acetamides: Similar to the target compound but with different alkyl or aryl groups attached to the indole ring.

Uniqueness

N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is unique due to the presence of the cyclopentyl group and the thioacetamide linkage, which may confer distinct biological activities and chemical properties compared to other indole derivatives.

Properties

IUPAC Name

N-cyclopentyl-2-(1-ethylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-2-19-11-16(14-9-5-6-10-15(14)19)21-12-17(20)18-13-7-3-4-8-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVECZZNGKUMJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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